molecular formula C5H10 B165623 3-Methyl-1-butene CAS No. 563-45-1

3-Methyl-1-butene

Cat. No.: B165623
CAS No.: 563-45-1
M. Wt: 70.13 g/mol
InChI Key: YHQXBTXEYZIYOV-UHFFFAOYSA-N
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Description

3-Methyl-1-butene, also known as isopentene, is an organic compound with the molecular formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, and is used primarily in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-butene can be synthesized through various methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst typically used is a granular Raney nickel type metal alloy, which includes aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be obtained through the catalytic cracking of hydrocarbons or the dehydrogenation of isopentane .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

    Substitution: Halogens like chlorine or bromine.

    Polymerization: Catalysts such as metallocenes and methylalumoxane.

Major Products:

    Oxidation: Forms alcohols or ketones.

    Reduction: Produces alkanes.

    Substitution: Yields halogenated alkanes.

    Polymerization: Results in polybutene.

Scientific Research Applications

3-Methyl-1-butene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of products it forms in chemical reactions. Its branched structure can affect the physical properties and the behavior of the compound in polymerization reactions, making it distinct from its linear and other branched isomers .

Properties

IUPAC Name

3-methylbut-1-ene
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InChI

InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3
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InChI Key

YHQXBTXEYZIYOV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C=C
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Molecular Formula

C5H10
Record name 3-METHYL-1-BUTENE
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Related CAS

25085-05-6
Record name Poly(3-methyl-1-butene)
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DSSTOX Substance ID

DTXSID7060336
Record name 3-Methyl-1-butene
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Molecular Weight

70.13 g/mol
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Physical Description

3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO]
Record name 3-METHYL-1-BUTENE
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Record name 1-Butene, 3-methyl-
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Boiling Point

20.1 °C
Record name 3-METHYL-1-BUTENE
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Flash Point

less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
Record name 3-METHYL-1-BUTENE
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Solubility

Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C.
Record name 3-METHYL-1-BUTENE
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Density

0.6213 @ 25 °C/4 °C
Record name 3-METHYL-1-BUTENE
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Vapor Pressure

903 mm Hg @ 25 °C
Record name 3-METHYL-1-BUTENE
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Color/Form

... gas

CAS No.

563-45-1
Record name 3-METHYL-1-BUTENE
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Record name 1-Butene, 3-methyl-
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Melting Point

-168.5 °C
Record name 3-METHYL-1-BUTENE
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Synthesis routes and methods I

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
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Synthesis routes and methods II

Procedure details

The crystalline material of this invention can be used to catalyze a wide variety of chemical conversion processes including many of present commercial/industrial importance. Specific examples of chemical conversion processes which are effectively catalyzed by the crystalline material of this invention, by itself or in combination with one or more other catalytically active substances including other crystalline catalysts, include the following: cracking hydrocarbons with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere (bar) to about 30 atmospheres and a weight hourly space velocity of from about 0.1 to about 20; dehydrogenating hydrocarbon compounds with reaction conditions including a temperature of from about 300° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 10 atmospheres and a weight hourly space velocity of from about 0.1 to about 20: converting paraffins to aromatics with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting olefins to aromatics, e.g., benzene, toluene and xylenes, with reaction conditions including a temperature of from about 100° C. to about 700° C., a pressure of from about 0.1 atmosphere to about 60 atmospheres, a weight hourly space velocity of from about 0.5 to about 400 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 20; converting alcohols, e.g., methanol, or ethers, e.g., dimethylether, or mixtures thereof to hydrocarbons including aromatics with reaction conditions including a temperature of from about 300° C. to about 550° C., more preferably from about 370° C. to about 500° C., a pressure of from about 0.01 psi to about 2000 psi, more preferably from about 0.1 psi to about 500 psi, and a liquid hourly space velocity of from about 0.5 to about 100; isomerizing xylene feedstock components with reaction conditions including a temperature of from about 230° C. to about 510° C., a pressure of from about 3 atmospheres to about 35 atmospheres, a weight hourly space velocity of from about 0.1 to about 200 and a hydrogen/hydrocarbon mole ratio of from about 0 to about 100; disproportionating toluene with reaction conditions including a temperature of from about 200° C. to about 760° C., a pressure of from about atmospheric to about 60 atmospheres and a weight hourly space velocity of from about 0.08 to about 20 ; alkylating isoalkanes, e.g., isobutane, with olefins, e.g., 2-butene, with reaction conditions including a temperature of from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure of from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.1 to about 20, and a mole ratio of total isoalkane to total olefin of from about 1:2 to about 100:1, e.g., from about 3:1 to about 30:1; alkylating aromatic hydrocarbons, e.g., benzene and alkylbenzenes, in the presence of an alkylating agent, e.g., olefins, formaldehyde, alkyl halides and alcohols, with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 2 to about 2000 and an aromatic hydrocarbon/alkylating agent mole ratio of from about 1/1 to about 20/1; transalkylating aromatic hydrocarbons in the presence of polyalkylaromatic hydrocarbons with reaction conditions including a temperature of from about 340° C. to about 500° C., a pressure of from about atmospheric to about 200 atmospheres, a weight hourly space velocity of from about 1 to about 1000 and an aromatic hydrocarbon/polyalkylaromatic hydrocarbon mole ratio of from about 1/1 to about 16/1; reacting olefins, e.g., isobutene or isopentene, with alcohols, e.g., methanol, to produce ethers with reaction conditions including a temperature of from about 20° C. to about 200° C., a total system pressure of from about 1 to about 200 atmospheres, an alcohol to olefin mole ratio of from about 0.1 to about 5 and a weight hourly space velocity of from 0.1 to about 200; converting light olefins, e.g., having 2 to 7 carbon atoms, to alcohol(s), ether(s) or mixtures thereof by reacting said light olefins with water under reaction conditions including a temperature from about 50° C. to about 300° C., a total pressure of at least about 5 atmospheres: and a mole ratio of water to total olefin of from about 0.1 to about 30; and transferring hydrogen from paraffins to olefins with reaction conditions including a temperature from about -25° C. to about 400° C., e.g., from about 75° C. to about 200° C., a pressure from below atmospheric to about 5000 psig, e.g., from about atmospheric to about 1000 psig, a mole ratio of total paraffin to total olefin of from about 1:2 to about 500:1, e.g., from about 5:1 to about 100:1; and a weight hourly space velocity based on olefin of from about 0.01 to about 100, e.g., from about 0.05 to about 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-butene
Reactant of Route 2
3-Methyl-1-butene
Reactant of Route 3
3-Methyl-1-butene
Reactant of Route 4
3-Methyl-1-butene
Reactant of Route 5
Reactant of Route 5
3-Methyl-1-butene
Reactant of Route 6
3-Methyl-1-butene
Customer
Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-butene?

A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, [] 13C nuclear magnetic resonance (NMR) analysis has been conducted on poly(this compound), providing valuable information about its tacticity. []

Q3: How does the position of the double bond in this compound affect its reactivity in cationic polymerization?

A3: Studies have shown that the position of the double bond in this compound significantly influences its reactivity in cationic polymerization. In comparative studies with other C5 olefins, this compound exhibited lower reactivity than isomers like 2-methyl-1-butene and 2-methyl-2-butene. [] This difference in reactivity is attributed to the stability of the carbocation intermediate formed during the polymerization process.

Q4: Can this compound be used as a co-monomer in polymerization reactions?

A4: Yes, this compound can be copolymerized with other olefins, such as ethylene and propylene, using homogeneous catalysts like metallocenes in the presence of methylaluminoxane (MAO). [, ] The incorporation of this compound, even in small amounts, can significantly impact the properties of the resulting copolymers, such as melting temperature. []

Q5: What is the role of this compound in the production of jet fuel?

A5: this compound is a potential feedstock for the production of jet fuel. It can be used as a low-weight olefin in metathesis reactions with natural oil feedstocks, followed by hydrogenation to produce jet fuel hydrocarbons with desired carbon chain lengths (C5-C16). []

Q6: How does water poisoning affect the catalytic activity of palladium catalysts in isoprene-selective hydrogenation, and what is the role of this compound in this process?

A6: Water poisoning of eggshell Pd/δ-Al2O3 catalysts negatively impacts their performance in isoprene-selective hydrogenation. [] Specifically, it suppresses isoprene hydrogenation and the double bond migration of 2-methyl-1-butene and this compound to 2-methyl-2-butene, while slightly favoring the formation of isopentenes. [] This is attributed to the adsorbed water weakening the bond strength between CO and palladium, impacting hydrogen adsorption and β-hydride formation. []

Q7: Have there been any computational studies on the reactions of this compound?

A7: Yes, theoretical studies have investigated the kinetics of hydrogen atom abstraction from this compound by molecular oxygen (O2). [] Density functional theory calculations were used to determine rate constants, providing insights into the combustion behavior of fuels with allylic hydrogen atoms. []

Q8: What insights do molecular orbital calculations provide about the hydrogenation of isoprene, particularly the selectivity for 2-methyl-1-butene over this compound?

A8: Molecular orbital calculations confirm a steric effect influencing isoprene hydrogenation selectivity. [] The calculations suggest that the adsorption of isoprene molecules with the double bond closer to the methyl group is weaker compared to adsorption on the other side of the double bond. [] This weaker adsorption likely contributes to the preferential formation of 2-methyl-1-butene over this compound during hydrogenation. []

Q9: How does temperature affect the cationic isomerization polymerization of this compound?

A9: Temperature significantly influences the molecular weight and structure of poly(this compound) during cationic isomerization polymerization using AlCl3 catalyst in ethyl chloride solvent. [] Increasing the temperature generally leads to a decrease in molecular weight. [] Additionally, the ratio of 1,3-enchainments to 1,2-units in the polymer chain (structure ratio) is temperature-dependent. [] At very low temperatures (-100°C and below), a significant increase in 1,3-unit formation is observed, indicating a shift in the polymerization mechanism. []

Q10: What are the environmental implications of this compound and its degradation products in cannabis vaping aerosols?

A10: Research indicates that this compound is a significant degradation product of both Δ9-tetrahydrocannabinol (THC) and terpenes during cannabis vaping. [] It forms alongside other compounds like isoprene, 2-methyl-2-butene, and 3-methylcrotonaldehyde. [] While the long-term environmental impact of these specific compounds released from vaping requires further investigation, their presence highlights the need for comprehensive assessments of the environmental consequences of cannabis vaping. []

Q11: How is this compound relevant to research in different scientific disciplines?

A11: this compound finds relevance across various scientific disciplines:

  • Polymer Chemistry: Its use as a co-monomer influences polymer properties, offering insights into structure-property relationships. [, , ]
  • Catalysis: It serves as a model compound to investigate catalytic isomerization and disproportionation reactions, aiding in the development of efficient catalysts. []
  • Combustion Chemistry: Theoretical studies on its reaction with oxygen improve our understanding of fuel combustion processes and aid in developing accurate combustion models. []
  • Environmental Science: Its presence as a degradation product in cannabis vaping aerosols necessitates investigations into its environmental fate and potential impact. []
  • Food Science: It is identified as a component of the aroma profile of roasted white sesame seeds. []

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